molecular formula C11H12N2O2S B2514726 3-(2-hydroxy-1-phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one CAS No. 338777-60-9

3-(2-hydroxy-1-phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one

Cat. No. B2514726
CAS RN: 338777-60-9
M. Wt: 236.29
InChI Key: FURQFDBXKBROJI-UHFFFAOYSA-N
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Description

3-(2-Hydroxy-1-phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one (also known as H-Phenylthio-THI) is an organic compound with a molecular formula of C10H13NOS2. It is a heterocyclic compound that contains an imidazole ring and a thioether functional group. H-Phenylthio-THI has a wide range of applications in scientific research, including as a biochemical reagent, a fluorescent probe, and a chromogenic substrate. This compound is also used as a model compound to study the mechanisms of enzyme catalysis.

Scientific Research Applications

Heterocyclic Chemistry and Wittig Rearrangement

The compound’s structure contains an imidazolidinone ring, which falls within the realm of heterocyclic chemistry. Researchers have explored its reactivity, particularly in the context of the Wittig rearrangement. In one study, ortho-functionalized 2-aryloxazolines were examined, revealing significant limitations to the Wittig rearrangement. While asymmetric Wittig rearrangement showed promise with a valine-derived oxazoline, racemization upon hydrolysis posed challenges .

Diastereospecific Etherification and Monobromination

The compound’s chiral center allows for diastereoselective transformations. For instance, researchers have investigated diastereospecific etherification and diastereoselective monobromination of related analogs. These reactions provide access to stereochemically defined products, which can be valuable in drug discovery and synthetic chemistry .

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is an essential tool in organic synthesis. The compound’s hydroxyethyl group could be exploited for kinetic resolution, leading to enantiomerically enriched products. Researchers have explored its potential in this context, aiming to obtain optically pure compounds for further applications .

properties

IUPAC Name

3-(2-hydroxy-1-phenylethyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c14-7-9(8-4-2-1-3-5-8)13-10(15)6-12-11(13)16/h1-5,9,14H,6-7H2,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURQFDBXKBROJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)N1)C(CO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648979
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(2-hydroxy-1-phenylethyl)-2-thioxotetrahydro-4H-imidazol-4-one

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